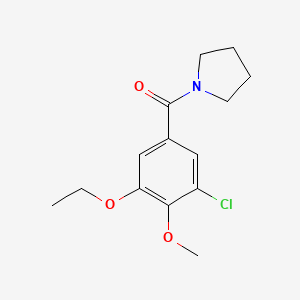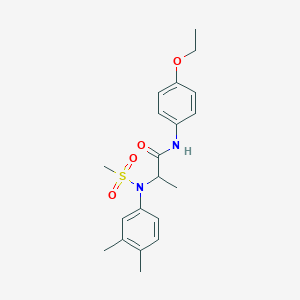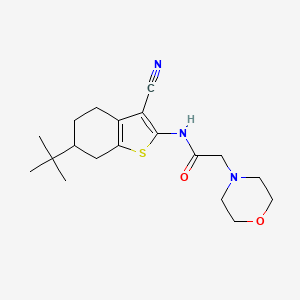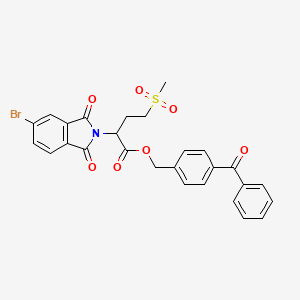![molecular formula C20H18N2OS B4167565 2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4167565.png)
2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone
Overview
Description
2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thioether derivative of pyrimidine and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone is converted to MPP+ in the brain by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters dopaminergic neurons and causes oxidative stress, leading to neuronal death. This mechanism of action has been extensively studied and has helped to elucidate the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
In addition to its effects on dopaminergic neurons, 2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone has been found to have other biochemical and physiological effects. 2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone has been shown to inhibit mitochondrial respiration and increase reactive oxygen species production. It has also been found to induce apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It also produces consistent results in animal models of Parkinson's disease. However, there are also limitations to its use. 2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone is toxic and must be handled with care. It also does not fully replicate the pathology of Parkinson's disease in humans, as it only affects dopaminergic neurons and does not produce Lewy bodies, a hallmark of the disease.
Future Directions
There are several future directions for research involving 2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone. One area of interest is the development of new treatments for Parkinson's disease. 2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone has been used extensively to study the disease, but there is still much to be learned about its pathogenesis and potential treatments. Another area of interest is the use of 2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone in the study of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. 2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells. Further research in these areas could lead to important breakthroughs in the treatment of these diseases.
Scientific Research Applications
2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone has been widely studied for its potential applications in scientific research. One of the most well-known applications of 2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone is its use in the study of Parkinson's disease. 2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone is converted to MPP+ in the brain, which causes selective destruction of dopaminergic neurons in the substantia nigra. This results in symptoms similar to Parkinson's disease in humans, making 2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone an important tool for studying the disease and potential treatments.
properties
IUPAC Name |
2-[4-methyl-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-14-8-10-16(11-9-14)18-12-15(2)21-20(22-18)24-13-19(23)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMJASHYQSQGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4167494.png)

![5-butyl-4-methyl-6-[3-(methylthio)-1H-diaziren-1-yl]-2-pyrimidinamine](/img/structure/B4167514.png)
![N-(4-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4167522.png)


![3,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4167547.png)
![4-[2-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4167555.png)
![4-(5-{[2-(1-adamantylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B4167561.png)

![N-{2-hydroxy-1-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4167576.png)

![2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}thio)acetamide](/img/structure/B4167592.png)